molecular formula C38H22N2O4 B8270235 7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone CAS No. 52000-81-4

7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

Cat. No.: B8270235
CAS No.: 52000-81-4
M. Wt: 570.6 g/mol
InChI Key: YOJIBFGEZMEOMM-UHFFFAOYSA-N
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Description

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is a complex organic compound belonging to the class of perylenebis(dicarboximide) derivatives. These compounds are known for their excellent electron-transporting properties and are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. The compound’s electron-transporting properties are attributed to its conjugated π-electron system, which allows for the delocalization of electrons across the molecule. This delocalization facilitates the movement of electrons through the material, making it an excellent candidate for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is unique due to its specific benzyl substituents, which enhance its electron-transporting properties compared to other similar compounds. The presence of benzyl groups also influences its solubility and interaction with other materials, making it particularly suitable for certain applications in organic electronics and photovoltaics .

Properties

CAS No.

52000-81-4

Molecular Formula

C38H22N2O4

Molecular Weight

570.6 g/mol

IUPAC Name

7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C38H22N2O4/c41-35-27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-22-9-5-2-6-10-22)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)36(42)39(35)19-21-7-3-1-4-8-21/h1-18H,19-20H2

InChI Key

YOJIBFGEZMEOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CC9=CC=CC=C9)C2=O

Origin of Product

United States

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